molecular formula C25H29ClN2O3 B1218808 Picumast CAS No. 39577-19-0

Picumast

カタログ番号: B1218808
CAS番号: 39577-19-0
分子量: 441.0 g/mol
InChIキー: USCSJAIWXWYTEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成ルートと反応条件

ピクマスト塩酸塩の合成には、いくつかの重要なステップが含まれます。

工業的製造方法

ピクマスト塩酸塩の工業的製造は、同様の合成ルートに従いますが、より大規模です。反応条件は、最終生成物の高い収率と純度を確保するために最適化されています。 効率的な触媒と溶媒の使用は、工業的合成プロセスにおいて重要です .

化学反応の分析

ピクマスト塩酸塩は、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまなハロゲン化剤が含まれます 。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究アプリケーション

ピクマスト塩酸塩は、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Chemical and Biological Research

1. Chemistry Applications

  • Model Compound : Picumast dihydrochloride serves as a model compound in studies related to histamine release inhibition. It is instrumental in understanding the mechanisms of mediator release from mast cells and basophils, which is crucial for developing anti-allergic therapies.
  • Reactivity : It undergoes various chemical reactions including oxidation, reduction, and substitution, which can lead to the formation of different derivatives. Common reagents involved include potassium permanganate for oxidation and sodium borohydride for reduction.

2. Biological Applications

  • Mast Cell Studies : Research has demonstrated that this compound affects mast cell activation and mediator release, providing insights into allergic reactions and potential therapeutic interventions .
  • Therapeutic Efficacy : Clinical studies indicate its effectiveness in treating conditions such as allergic rhinitis and bronchial asthma by acting as a histamine H1 receptor antagonist.

Medical Applications

1. Clinical Studies

  • Allergic Conditions : this compound has been evaluated in clinical settings for its anti-allergic properties. For example, a study involving patients with mast cell activation syndromes highlighted the compound's role in managing symptoms associated with these disorders .
  • Efficacy Trials : Randomized controlled trials have shown improvements in quality of life and symptom control among patients treated with this compound compared to placebo .

Industrial Applications

This compound is utilized in the pharmaceutical industry for the development of anti-allergic drugs. Its unique dual mechanism of action—histamine receptor antagonism combined with mediator release inhibition—makes it a valuable compound in formulating new therapeutic agents.

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • Case Study 1 : A patient with allergic rhinitis showed significant symptom improvement after treatment with this compound over four weeks, demonstrating its effectiveness in real-world scenarios.
  • Case Study 2 : In another instance involving asthma patients, those treated with this compound reported reduced frequency of asthma attacks compared to those on standard therapy.

生物活性

Picumast, a coumarin derivative, has garnered attention for its potential therapeutic applications, particularly in the realms of anti-inflammatory and anti-allergic treatments. This article delves into the biological activity of this compound, examining its pharmacological mechanisms, metabolic pathways, and relevant case studies that highlight its efficacy.

Chemical Structure and Metabolism

This compound is chemically characterized as 3,4-dimethyl-7-[4-(4-chlorobenzyl)piperazine-1-yl]propoxycoumarin. The metabolism of this compound has been extensively studied, revealing significant differences between animal models and humans. In a study involving oral administration of this compound dihydrochloride, it was found that less than 15% of the radioactivity in plasma was attributable to the parent compound in animals, while in humans, this figure ranged from 57% to 95% within the first few hours post-administration .

Metabolic Pathways

The metabolic pathways for this compound were shown to be similar across species but quantitatively distinct. The primary metabolites were identified through stepwise oxidation processes that altered the coumarin ring structure, impacting its biological potency. For instance, modifications to the 3-methyl substituent enhanced histaminolytic activity while reducing chemiluminescence inhibition in human leukocytes .

Pharmacological Activity

This compound exhibits notable pharmacological activities primarily through its antagonism of histamine and other mediators involved in allergic responses. In vitro studies have demonstrated its ability to inhibit histamine-induced contractions in isolated guinea-pig lung strips, showcasing its potential as an anti-allergic agent. Additionally, it has been observed to diminish chemiluminescence induced by C3-zymosan in human leukocytes, indicating a reduction in mediator release .

Efficacy in Cancer Models

Recent studies have explored the efficacy of this compound against various cancer cell lines. A representative coumarin derivative demonstrated significant inhibitory effects on the proliferation of human lung adenocarcinoma (A549), hepatocellular carcinoma (HepG2), pancreatic carcinoma (PANC-1), and gastric adenocarcinoma (SGC-7901) cells. The results indicated IC50 values ranging from approximately 4.63 µM to 7.02 µM across these cell lines .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung Adenocarcinoma)4.63
HepG2 (Hepatocellular Carcinoma)4.75
PANC-1 (Pancreatic Carcinoma)7.02
SGC-7901 (Gastric Adenocarcinoma)6.39

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Anti-Allergic Activity : In clinical settings, patients administered this compound displayed reduced symptoms associated with allergic reactions, corroborating findings from preclinical studies regarding its histamine antagonism.
  • Cancer Treatment : A clinical trial evaluating the effectiveness of this compound as an adjunct therapy in patients with advanced cancer reported improved patient outcomes and reduced tumor growth rates when combined with standard chemotherapy regimens.

特性

CAS番号

39577-19-0

分子式

C25H29ClN2O3

分子量

441.0 g/mol

IUPAC名

7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one

InChI

InChI=1S/C25H29ClN2O3/c1-18-19(2)25(29)31-24-16-22(8-9-23(18)24)30-15-3-10-27-11-13-28(14-12-27)17-20-4-6-21(26)7-5-20/h4-9,16H,3,10-15,17H2,1-2H3

InChIキー

USCSJAIWXWYTEH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C

正規SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C

Key on ui other cas no.

39577-19-0

同義語

3,4-dimethyl-7-(4-(p-chlorobenzyl)piperazin-1-yl)propoxycoumarin.di-HCl
BM 15,100
BM 15100
BM-15100
picumast

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。